![molecular formula C20H14FN3O3S B6579675 methyl 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-amido]benzoate CAS No. 1049418-12-3](/img/structure/B6579675.png)
methyl 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-amido]benzoate
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Overview
Description
Scientific Research Applications
Antioxidant Activity
Thiazole derivatives have been found to act as antioxidants . They can neutralize free radicals in the body, which may reduce oxidative stress and potentially prevent chronic diseases.
Analgesic and Anti-inflammatory Activity
Compounds related to thiazole have been reported to have analgesic and anti-inflammatory properties . They could potentially be used in the development of new pain relief and anti-inflammatory drugs.
Antimicrobial and Antifungal Activity
Thiazole derivatives have shown antimicrobial and antifungal activities . They could be used in the development of new antimicrobial and antifungal agents.
Antiviral Activity
Some indole derivatives, which are structurally similar to imidazole, have been reported as antiviral agents . This suggests that “methyl 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-amido]benzoate” might also have potential antiviral applications.
Diuretic Activity
Thiazole derivatives have been found to have diuretic effects . They could potentially be used in the treatment of conditions like hypertension and edema.
Anticonvulsant and Neuroprotective Activity
Compounds related to thiazole have been reported to have anticonvulsant and neuroprotective effects . They could potentially be used in the treatment of neurological disorders like epilepsy.
Antitumor or Cytotoxic Activity
Thiazole derivatives have shown antitumor or cytotoxic activities . For instance, a series of imidazo[2,1-b]thiazole-based chalcone derivatives were tested for their anticancer activities . One of the compounds exhibited significant cytotoxic activity on different types of cancer cells .
Drug Design and Development
The compound “methyl 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-amido]benzoate” could be used as a scaffold in the design and development of new drugs with diverse biological activities .
Future Directions
Mechanism of Action
Target of Action
Similar compounds, such as imidazo[2,1-b][1,3]thiazole derivatives, have been found to exhibit anticancer activities . These compounds often target key proteins or enzymes involved in cell proliferation and survival, thereby inhibiting the growth of cancer cells .
Mode of Action
For instance, one study found that a compound with a similar structure induced apoptosis in cancer cells . This was evidenced by mitochondrial membrane depolarization and multicaspase activation .
Biochemical Pathways
Based on the observed anticancer activity, it can be inferred that this compound likely affects pathways related to cell proliferation and survival
Result of Action
The result of the compound’s action is primarily cytotoxic, with a higher activity observed against cancer cells compared to normal cells . For instance, one study found that a similar compound exhibited significant cytotoxic activity against colorectal adenocarcinoma (HT-29), lung carcinoma (A-549), and breast adenocarcinoma (MCF-7) cells .
properties
IUPAC Name |
methyl 2-[[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O3S/c1-27-19(26)14-4-2-3-5-15(14)22-18(25)17-11-28-20-23-16(10-24(17)20)12-6-8-13(21)9-7-12/h2-11H,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSKDIOLUQBBHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate |
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